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This guide provides an objective comparison of the performance of two of Biolnvent's lead
clinical-stage immuno-oncology candidates, BI-1206 and BI-1808. The information is based on
publicly available preclinical and clinical data, offering a comprehensive overview of their
mechanisms of action, efficacy, and safety profiles to support independent validation of their
therapeutic activity.

Introduction to Bl-1206 and BI-1808

Biolnvent International AB is a clinical-stage biotech company focused on the discovery and
development of novel and first-in-class immuno-modulatory antibodies for cancer therapy. This
guide focuses on two of their key assets:

e BI-1206: A high-affinity monoclonal antibody that selectively binds to and blocks the inhibitory
Fcy receptor 1IB (FcyRIIB). This mechanism is designed to overcome resistance to and
enhance the efficacy of other anticancer antibodies, such as rituximab and anti-PD-1
therapies.

o BI-1808: A first-in-class monoclonal antibody targeting Tumor Necrosis Factor Receptor 2
(TNFR2). By blocking TNFR2, BI-1808 aims to deplete regulatory T cells (Tregs) and expand
the population of cytotoxic CD8+ T cells within the tumor microenvironment, thereby
promoting an anti-tumor immune response.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10787416?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Comparative Efficacy Data

The following tables summarize the clinical efficacy of BI-1206 and BI-1808 in various oncology

settings, based on data from their respective Phase 1/2a clinical trials.

Table 1: Clinical Ffficacy of BI-1206
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Data sourced from Biolnvent corporate presentations and clinical trial disclosures.

Table 2: Clinical Efficacy of BI-1808
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Data sourced from Biolnvent corporate presentations and clinical trial disclosures.[1]

Mechanism of Action and Signaling Pathways

The therapeutic activities of BI-1206 and BI-1808 are rooted in their distinct molecular targets

and the signaling pathways they modulate.

BI-1206 and the FcyRIIB Signaling Pathway
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BI-1206 targets FcyRIIB, the only inhibitory Fc gamma receptor. On B-cells, co-ligation of
FcyRIIB with the B-cell receptor (BCR) by antibody-antigen complexes leads to the
phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) in FcyRIIB's
cytoplasmic domain. This recruits the phosphatase SHIP, which inhibits downstream signaling,
leading to a dampening of the immune response. By blocking FcyRIIB, BI-1206 is designed to
prevent this inhibitory signaling and enhance the efficacy of antibody-based cancer therapies.
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Caption: FcyRIIB inhibitory signaling pathway and the mechanism of action of BI-1206.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10787416?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

BI-1808 and the TNFR2 Signaling Pathway in Cancer

BI-1808 targets TNFR2, a receptor predominantly expressed on tumor-infiltrating regulatory T
cells (Tregs). Activation of TNFR2 on Tregs promotes their proliferation and suppressive
function, creating an immunosuppressive tumor microenvironment. BI-1808 is a ligand-blocking
antibody that prevents TNF-a from binding to TNFR2. This is hypothesized to lead to the
depletion of Tregs and an expansion of anti-tumor CD8+ T cells.
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Caption: TNFR2 signaling in the tumor microenvironment and the mechanism of action of BI-
1808.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the preclinical validation of BI-1206 and BI-
1808 are proprietary to Biolnvent. However, based on their publications, the following provides
an overview of the key experimental methodologies employed.

In Vivo Efficacy Studies in Patient-Derived Xenograft
(PDX) Models

Objective: To evaluate the anti-tumor activity of BI-1206 and BI-1808, alone and in combination
with other therapies, in a setting that closely mimics human tumors.

General Protocol Outline:

¢ Model Establishment: Patient tumor tissue is implanted into immunocompromised mice.
Once tumors are established and reach a specified volume, the mice are randomized into
treatment and control groups.

e Treatment Administration:

o BI-1206: Administered intravenously (IV) or subcutaneously (SC) at specified doses and
schedules, often in combination with rituximab, pembrolizumab, or other agents.

o BI-1808: Administered as a single agent or in combination with an anti-PD-1 antibody.
o Control groups receive vehicle or the combination agents without the investigational drug.

e Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Mouse body weight is also monitored as a measure of toxicity.

» Endpoint Analysis: The study concludes when tumors in the control group reach a
predetermined size or at a specified time point. Endpoints include tumor growth inhibition,
tumor regression, and overall survival of the mice.

o Pharmacodynamic Analysis: At the end of the study, tumors and blood may be collected to
analyze biomarkers, such as the infiltration of immune cells (e.g., CD8+ T cells, Tregs) by
immunohistochemistry or flow cytometry, to confirm the mechanism of action.
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Caption: A representative workflow for in vivo efficacy studies using PDX models.

Conclusion

BI-1206 and BI-1808 represent two promising, first-in-class antibody-based immunotherapies
with distinct mechanisms of action. BI-1206 aims to enhance the efficacy of existing antibody
therapies by blocking the inhibitory FcyRIIB receptor, with encouraging clinical data in Non-
Hodgkin's Lymphoma. BI-1808 targets the TNFR2 receptor to modulate the tumor
microenvironment by depleting regulatory T cells and activating cytotoxic T cells, showing
promising activity in solid tumors and T-cell lymphomas.

The data presented in this guide, including comparative efficacy tables and mechanistic
pathways, provide a foundation for researchers and drug development professionals to
independently assess the activity and potential of these novel therapeutic agents. Further
clinical development and data maturation will be crucial in fully defining their roles in cancer
therapy.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Independent Validation of Biolnvent's BI-1206 and BI-
1808: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787416#independent-validation-of-bi-1230-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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